molecular formula C8H4Br2O4 B6163029 3,6-dibromobenzene-1,2-dicarboxylic acid CAS No. 1417569-13-1

3,6-dibromobenzene-1,2-dicarboxylic acid

Cat. No.: B6163029
CAS No.: 1417569-13-1
M. Wt: 323.9
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Description

3,6-Dibromobenzene-1,2-dicarboxylic acid (CAS No. 312310-33-1) is a brominated aromatic dicarboxylic acid with the molecular formula C₈H₄Br₂O₄ and a molecular weight of 323.93 g/mol . The compound features two carboxylic acid groups at the 1,2-positions of the benzene ring and bromine substituents at the 3,6-positions. Bromine atoms, being electron-withdrawing groups, influence the compound's acidity, solubility, and reactivity.

Properties

CAS No.

1417569-13-1

Molecular Formula

C8H4Br2O4

Molecular Weight

323.9

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-dibromobenzene-1,2-dicarboxylic acid can be synthesized through the bromination of phthalic acid. The process typically involves the use of bromine as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 6 positions of the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

3,6-dibromobenzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form 3,6-dihydroxybenzene-1,2-dicarboxylic acid.

    Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,6-dibromobenzene-1,2-dicarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,6-dibromobenzene-1,2-dicarboxylic acid involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. The carboxylic acid groups can form hydrogen bonds, further affecting its chemical behavior and biological activity .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Data

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Properties References
This compound C₈H₄Br₂O₄ -Br (3,6), -COOH (1,2) 323.93 Potential coordination chemistry, synthesis intermediate
4-Nitrobenzene-1,2-dicarboxylic acid C₈H₅NO₆ -NO₂ (4), -COOH (1,2) 211.13 Coordination polymers (MOFs), catalysis
trans-Acenaphthen-1,2-dicarboxylic acid C₁₄H₁₀O₄ Fused bicyclic ring, -COOH (1,2) 242.23 Chiral selectors in NMR/resolution
1-Aminocyclopropane-1,2-dicarboxylic acid C₅H₇NO₄ Cyclopropane ring, -NH₂ (1), -COOH (1,2) 161.11 Bioactive compounds, peptide synthesis
3-Bromo-1,2-benzenedicarboxylic acid diethyl ester C₁₂H₁₃BrO₄ -Br (3), -COOEt (1,2) 301.14 Plasticizer intermediate, ester reactivity

Physicochemical Properties and Reactivity

Acidity and Electronic Effects: Bromine and nitro groups are electron-withdrawing, enhancing the acidity of the carboxylic acid groups. However, 4-nitrobenzene-1,2-dicarboxylic acid (pKa ~1.5–2.5) is expected to be more acidic than this compound (pKa ~2.5–3.5) due to the stronger electron-withdrawing nature of -NO₂ . 1-Aminocyclopropane-1,2-dicarboxylic acid exhibits unique reactivity due to the strained cyclopropane ring and amino group, enabling participation in cycloaddition and peptide coupling reactions .

Coordination Chemistry :

  • 4-Nitrobenzene-1,2-dicarboxylic acid is widely used in metal-organic frameworks (MOFs) due to its ability to coordinate with transition metals (e.g., Ni²⁺) via carboxylate groups . In contrast, bromine substituents in This compound may hinder metal coordination due to steric bulk but could enable halogen bonding in supramolecular assemblies.

Chirality and Resolution :

  • trans-Acenaphthen-1,2-dicarboxylic acid demonstrates enantioselective properties, with its (R,R)-isomer resolving chiral compounds like O,O'-dibenzoyltartaric acid in NMR studies . The planar structure of This compound lacks inherent chirality, limiting its use in stereochemical applications.

Ester Derivatives :

  • 3-Bromo-1,2-benzenedicarboxylic acid diethyl ester (a diester derivative) exhibits reduced polarity and higher solubility in organic solvents compared to the parent dicarboxylic acid, making it suitable for plasticizer formulations .

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